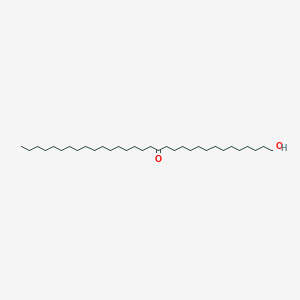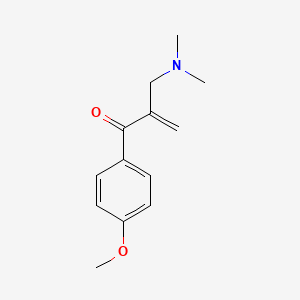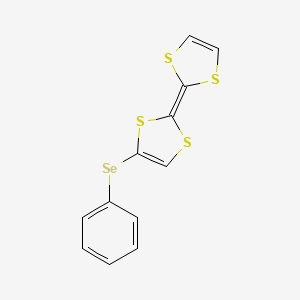
2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole is a compound that belongs to the class of organic molecules known as dithioles. These compounds are characterized by the presence of two sulfur atoms in a five-membered ring. The compound also contains a phenylselanyl group, which introduces selenium into the structure. This unique combination of sulfur and selenium atoms imparts distinctive chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole typically involves the reaction of 1,3-dithiol-2-thione with phenylselenyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and selenides, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of thiols and selenols.
Substitution: The phenylselanyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing sulfur and selenium atoms.
Biology: It is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique electrical and optical properties.
Wirkmechanismus
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole involves its interaction with molecular targets such as enzymes and receptors. The presence of sulfur and selenium atoms allows the compound to form strong bonds with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole include other dithioles and selenoles. These compounds share some chemical properties but differ in their specific structures and reactivities. For example, 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene is another dithiole compound that has been studied for its conductive properties
Eigenschaften
CAS-Nummer |
82679-06-9 |
|---|---|
Molekularformel |
C12H8S4Se |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
2-(1,3-dithiol-2-ylidene)-4-phenylselanyl-1,3-dithiole |
InChI |
InChI=1S/C12H8S4Se/c1-2-4-9(5-3-1)17-10-8-15-12(16-10)11-13-6-7-14-11/h1-8H |
InChI-Schlüssel |
TXPKZQVXJMJTDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]C2=CSC(=C3SC=CS3)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


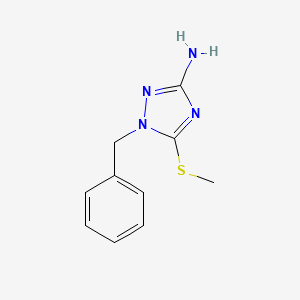
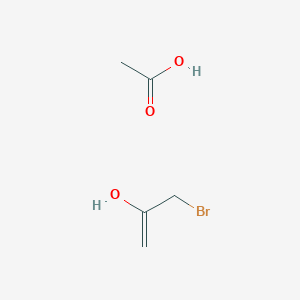

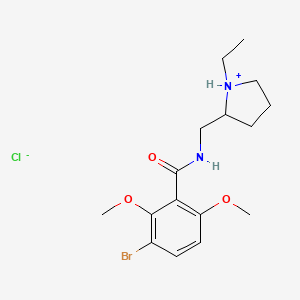
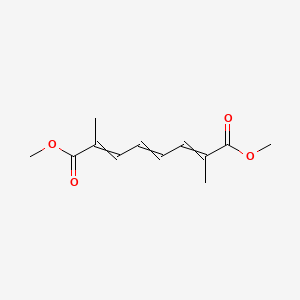
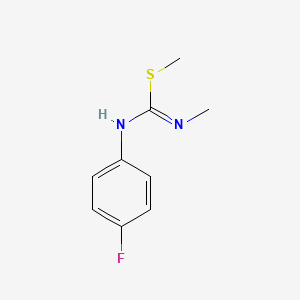
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
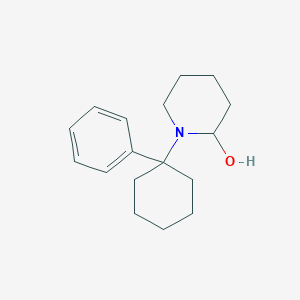
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
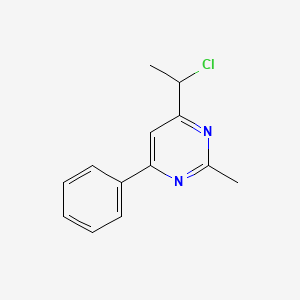
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
